molecular formula C26H34O2 B1603075 4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE CAS No. 91223-44-8

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE

Cat. No.: B1603075
CAS No.: 91223-44-8
M. Wt: 378.5 g/mol
InChI Key: WLPXTIALVPOMAH-UHFFFAOYSA-N
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Description

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE is an organic compound with the molecular formula C26H34O2. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyclohexyl ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE typically involves the esterification of 4-ethylphenol with 4-(4-pentylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The purification process may include distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid and 4-(4-pentylcyclohexyl)benzoic acid.

    Reduction: Formation of 4-ethylphenyl 4-(4-pentylcyclohexyl)benzyl alcohol.

    Substitution: Formation of nitro and halogenated derivatives of the compound.

Scientific Research Applications

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystal materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 4-(4-pentylcyclohexyl)benzoate
  • 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate

Uniqueness

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the pentyl group on the cyclohexyl ring. These structural attributes contribute to its distinct chemical and physical properties, making it suitable for specialized applications in liquid crystal technology and advanced material synthesis.

Properties

IUPAC Name

(4-ethylphenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O2/c1-3-5-6-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXTIALVPOMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633040
Record name 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91223-44-8
Record name 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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